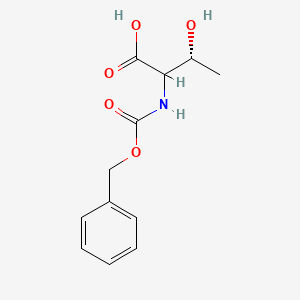
Cbz-L-thr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-L-thr-OH, also known as N-Carbobenzoxy-L-threonine, is a derivative of the amino acid L-threonine. It is commonly used in peptide synthesis as a protecting group for the amino group. The carbobenzoxy (Cbz) group is introduced to prevent unwanted reactions during the synthesis process, ensuring that the amino group remains intact until the desired point in the synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Cbz-L-thr-OH is typically synthesized by reacting L-threonine with benzyl chloroformate in the presence of a base. The reaction proceeds as follows:
Reactants: L-threonine and benzyl chloroformate.
Base: A mild base such as sodium bicarbonate or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Solvent: The reaction is usually carried out in an organic solvent like dichloromethane.
Conditions: The reaction is performed at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Cbz-L-thr-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carbobenzoxy group can be reduced to remove the protecting group, revealing the free amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method for removing the Cbz group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group forms keto or aldehyde derivatives.
Reduction: Reduction of the Cbz group yields the free amino acid, L-threonine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
科学的研究の応用
Cbz-L-thr-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The primary function of Cbz-L-thr-OH is to protect the amino group of L-threonine during chemical synthesis. The carbobenzoxy group prevents unwanted reactions by blocking the nucleophilic nature of the amino group. This protection is crucial during multi-step synthesis processes, ensuring that the amino group remains intact until the desired point in the synthesis. The Cbz group can be removed under mild conditions, typically through catalytic hydrogenation, to reveal the free amino group.
類似化合物との比較
Cbz-L-thr-OH is similar to other carbobenzoxy-protected amino acids, such as:
Cbz-L-lysine: Used for protecting the amino group of lysine.
Cbz-L-arginine: Used for protecting the guanidino group of arginine.
Cbz-L-aspartic acid: Used for protecting the amino group of aspartic acid.
Uniqueness
This compound is unique due to the presence of the hydroxyl group in the threonine moiety, which allows for additional functionalization and reactivity. This makes it particularly useful in the synthesis of complex peptides and proteins.
特性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
(3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10?/m1/s1 |
InChIキー |
IPJUIRDNBFZGQN-HNHGDDPOSA-N |
異性体SMILES |
C[C@H](C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine](/img/structure/B13400079.png)
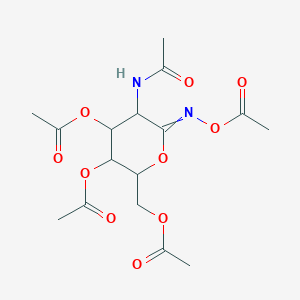

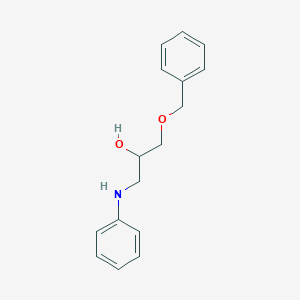

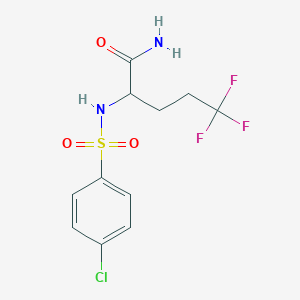
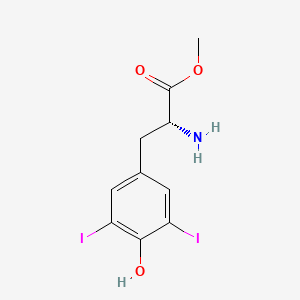
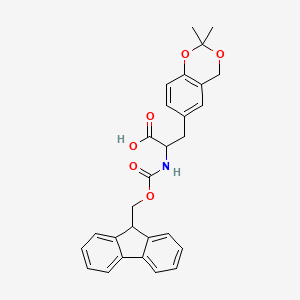
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
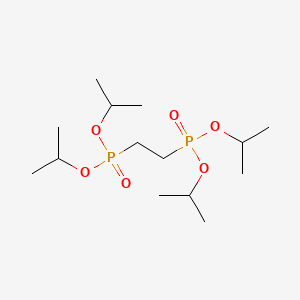
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)

![3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine](/img/structure/B13400163.png)
![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)
